3-Methylthiophene-2-carboxylic acid
Overview
Description
3-Methylthiophene-2-carboxylic acid is an organic compound with the empirical formula C6H6O2S . It is a white to light yellow crystal powder . This compound has been used in the synthesis of zinc and cadmium carboxylate complexes .
Molecular Structure Analysis
The molecular structure of 3-Methylthiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur atom . The molecular weight is 142.176 .Physical And Chemical Properties Analysis
3-Methylthiophene-2-carboxylic acid is a solid substance . It has a melting point range of 147-149 °C .Scientific Research Applications
Polymer Chemistry
- 3-Methylthiophene-2-carboxylic acid derivatives have been utilized in polymer chemistry, particularly in the synthesis of water-soluble polythiophene carboxylic acids. These substances exhibit unique solution properties and undergo pH-induced conformational changes, suggesting potential applications in areas requiring responsive materials (Kim et al., 1999).
Organic Synthesis
- This chemical compound has been involved in the development of new synthetic routes. For instance, a study explored a novel method to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the versatility of 3-Methylthiophene-2-carboxylic acid in organic synthesis (Corral & Lissavetzky, 1984).
Electropolymerization
- The compound has been used in the electropolymerization of Poly-3-methylthiophene (P3MT), indicating its role in the creation of films with applications in electrocatalysis and electrochromism. This research highlights its potential in developing materials with electrocatalytic properties (Zhang et al., 2006).
Material Science
- Studies in material science have leveraged 3-Methylthiophene-2-carboxylic acid for synthesizing polythiophene derivatives with potential applications in electrodialysis, wastewater treatment, or ion-selective membranes. The focus here is on creating materials with good thermal stability and semiconductor properties (Bertran et al., 2010).
Catalysis
- In the field of catalysis, derivatives of 3-Methylthiophene-2-carboxylic acid have been used to create polythiophene films that serve as supports for catalytic materials. These films have been investigated for their potential in applications like formic acid oxidation, showcasing the compound's relevance in catalytic processes (Ocón et al., 2001).
Photovoltaics
- Research in photovoltaic applications has involved using polythiophene derivatives, synthesized from 3-Methylthiophene-2-carboxylic acid, as conductive polymer dyes. These dyes are used to enhance the efficiency of solar cells, indicating the compound's potential in renewable energy technologies (Yoon et al., 2011).
Safety And Hazards
3-Methylthiophene-2-carboxylic acid is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .
properties
IUPAC Name |
3-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKEBSJTZGCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178518 | |
Record name | 3-Methyl-2-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiophene-2-carboxylic acid | |
CAS RN |
23806-24-8 | |
Record name | 3-Methyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23806-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-thenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023806248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-thenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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